molecular formula C12H16O2 B2847694 3-methyl-2-(2-methylphenyl)butanoic Acid CAS No. 98841-71-5

3-methyl-2-(2-methylphenyl)butanoic Acid

Cat. No.: B2847694
CAS No.: 98841-71-5
M. Wt: 192.258
InChI Key: SUDHCDMMONZPEZ-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylphenyl)butanoic acid is a branched-chain carboxylic acid featuring a butanoic acid backbone substituted with a methyl group at position 3 and a 2-methylphenyl group at position 2. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical intermediates, organic synthesis, and biochemical studies.

Properties

IUPAC Name

3-methyl-2-(2-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)11(12(13)14)10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDHCDMMONZPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98841-71-5
Record name 3-METHYL-2-(ORTHO-TOLYL)-BUTYRIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(2-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methylphenyl is reacted with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(2-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

3-methyl-2-(2-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-(2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a) 3-Methyl-2-phenylbutanoic Acid
  • Structure : Differs by lacking the methyl group on the phenyl ring (2-phenyl vs. 2-methylphenyl).
  • Its CAS number (13490-69-2) and synonyms (e.g., α-isopropylphenylacetic acid) are well-documented .
  • Applications: Used in chiral resolution studies and as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs).
b) Valsartan-Related Structures
  • Example: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid (Valsartan).
  • Key Difference : Valsartan incorporates a tetrazole ring and a biphenyl group, enhancing angiotensin II receptor affinity. The target compound’s 2-methylphenyl group may offer simpler synthetic routes but lacks the tetrazole’s ionizable moiety, critical for blood pressure regulation .
c) Amino Acid Derivatives
  • Example: 3-Methyl-2-(methylamino)butanoic acid (MeVal).
  • Structure vs. Target: MeVal replaces the carboxylic acid with an amino group, making it a branched-chain amino acid analog.
  • The target compound’s carboxylic acid group may limit such activity but could enhance metal chelation or enzyme inhibition .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Analogs
Compound Molecular Weight Key Substituents LogP* (Predicted) Biological Activity
3-Methyl-2-(2-methylphenyl)butanoic acid 206.27 2-methylphenyl, 3-methyl ~2.8 Intermediate in drug synthesis
3-Methyl-2-phenylbutanoic acid 192.25 Phenyl, 3-methyl ~2.5 Chiral resolution, NSAID precursor
Valsartan 435.52 Tetrazole, biphenyl ~6.1 Antihypertensive agent
MeVal 145.18 Methylamino, 3-methyl ~0.9 Blood-brain barrier modulation

*LogP estimated using fragment-based methods.

Key Observations:
  • Bioactivity: Unlike MeVal, the target compound lacks ionizable amino groups, limiting its role in neurotransmitter competition but favoring use in prodrug formulations .

Biological Activity

3-Methyl-2-(2-methylphenyl)butanoic acid, with the molecular formula C12_{12}H16_{16}O2_2, is a carboxylic acid known for its unique structural features that include a butanoic acid backbone and additional methyl and phenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and cytotoxic properties.

The compound is characterized by:

  • Molecular Formula : C12_{12}H16_{16}O2_2
  • Functional Groups : Carboxylic acid (–COOH), methyl groups, and a phenyl ring.
  • Synthesis : Typically synthesized through nucleophilic substitution reactions, often involving phenols and alkyl halides.

The biological activity of this compound is attributed to its interaction with various biological targets. The carboxylic acid group can engage in ionic interactions with positively charged residues in proteins, while the phenyl group may participate in hydrophobic interactions and hydrogen bonding. This dual interaction enhances the binding affinity and specificity to target proteins, which may include enzymes and receptors involved in various physiological processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It has shown activity against several bacterial strains, demonstrating significant inhibition zones when tested against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus1510
Escherichia coli1215
Pseudomonas aeruginosa1412
Candida albicans188

The compound's effectiveness against these pathogens suggests it could be a promising candidate for developing new antimicrobial agents .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that this compound exhibits cytotoxicity with IC50_{50} values comparable to established chemotherapeutics. The following table outlines the cytotoxic effects observed:

Cell Line IC50_{50} (µM)
Human leukemia cells (CEM)5.5
Ehrlich’s ascites carcinoma (EAC)7.0
Dalton’s lymphoma ascites (DLA)6.5

These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of carboxylic acids, including this compound, demonstrated significant antimicrobial activity against both bacterial and fungal strains. The results indicated that modifications to the phenyl ring could enhance activity, leading to further exploration of structure-activity relationships .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, indicating its potential as an anticancer agent .

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